Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate

Antioxidant screening Radical scavenging Oxidative stress models

Researchers designing targeted covalent inhibitors or antioxidant SAR panels often encounter variability when using saturated or meta-substituted benzoate analogs. Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate (CAS 79430-99-2, ≥95%) eliminates this risk with its precisely defined trans-cyanovinyl configuration and para-substitution pattern. • DPPH IC₅₀: 50 µg/mL - consistent radical-scavenging baseline for antioxidant screening • Electrophilic Michael acceptor warhead for covalent cysteine protease & kinase inhibitor synthesis • Crystalline powder, mp 144-145°C; reliable Knoevenagel building block with high synthetic yield • Ambient storage & shipping; ≥95% purity verified across batches

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 79430-99-2
Cat. No. B3387196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-cyanoeth-1-en-1-yl)benzoate
CAS79430-99-2
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C=CC#N
InChIInChI=1S/C11H9NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7H,1H3/b3-2+
InChIKeyQEXRDLACHBWICR-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate – Identity & Procurement


Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate (CAS 79430-99-2, synonym: 4-methoxycarbonylcinnamonitrile) is a para-substituted cinnamyl nitrile derivative with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol . It is characterized by a methyl ester group on the benzoate ring and a trans (E)-configured cyanoethenyl moiety, as confirmed by its IUPAC name methyl 4-[(E)-2-cyanoethenyl]benzoate and InChI Key QEXRDLACHBWICR-NSCUHMNNSA-N . The compound exists as a powder with a reported melting point of 144–145 °C and is typically supplied at a purity specification of ≥95% .

Workflow
Knoevenagel building block
Reactivity
Conjugated Michael acceptor
Geometry
Para-substituted trans (E) isomer
Quality
Crystalline solid, defined melt

Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate – Why Generic Substitution Fails


While several benzoate esters bearing a cyano-functionalized side chain exist as potential alternatives (e.g., methyl 4-(2-cyanoethyl)benzoate [CAS 74733-36-1] or methyl 4-cyanobenzoate [CAS 1129-35-7]), the specific α,β-unsaturated nitrile geometry and electronic configuration of methyl 4-(2-cyanoeth-1-en-1-yl)benzoate dictate its unique reactivity profile . The conjugated double bond and para-substitution pattern are critical for its performance as an electrophilic synthon in Knoevenagel and Michael addition sequences, a capability not shared by its saturated or meta-substituted counterparts . Moreover, the reported radical scavenging IC₅₀ of 50 µg/mL (DPPH assay) is a property that cannot be assumed for analogs lacking the precise conjugation system; substitution with the reduced form (methyl 4-(2-cyanoethyl)benzoate) would eliminate the resonance stabilization required for antioxidant activity . Therefore, direct interchange of in-class compounds without validation of these specific structural and electronic parameters introduces unacceptable experimental variability.

Target Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate
Potential Substitute Methyl 4-(2-cyanoethyl)benzoate
Saturated side chain eliminates conjugated double bond; radical scavenging and electrophilic reactivity may not transfer.
Target Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate
Potential Substitute Methyl 4-cyanobenzoate
Lacks the extended conjugated system; melting point and enzyme inhibition profile may shift significantly.
Target para-substitution
Potential Substitute ortho- or meta-substituted isomers
Steric and electronic differences may reduce synthetic yield and alter crystallinity.

Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate – Differentiation Evidence


DPPH Radical Scavenging Activity

In a DPPH radical scavenging assay, methyl 4-(2-cyanoeth-1-en-1-yl)benzoate exhibited an IC₅₀ value of 50 µg/mL, indicative of moderate antioxidant capacity . This contrasts with the reduced analog methyl 4-(2-cyanoethyl)benzoate, which lacks the conjugated α,β-unsaturated system and would be predicted to show markedly diminished or negligible radical scavenging activity (class-level inference, no direct head-to-head data available).

DPPH Scavenging
Data to verify
IC₅₀ 50 µg/mL
Supports antioxidant screening context
Vendor-reported; reduced analog predicted inactive
Antioxidant screening Radical scavenging Oxidative stress models

Knoevenagel Condensation Synthetic Yield

The target compound is routinely prepared by Knoevenagel condensation of methyl 4-formylbenzoate with malononitrile in the presence of a base (e.g., piperidine) . While systematic comparative yield studies for this specific substrate are sparse, literature precedent for analogous cinnamyl nitrile syntheses reports yields in the range of 70–95% for the condensation step [1]. The para-substitution of the benzoate ring is sterically and electronically favorable, typically resulting in higher conversion and cleaner product profiles than ortho- or meta-substituted isomers.

Knoevenagel Yield
Class-level
70–95% (class range)
Favorable para-substitution route
Analogous cinnamyl nitriles; actual yield may vary
Organic synthesis Knoevenagel condensation Building block procurement

Melting Point & Purity Benchmark

The target compound is a crystalline powder with a well-defined melting point of 144–145 °C . This sharp melting range serves as a reliable indicator of purity and batch-to-batch consistency. In contrast, structurally similar analogs, such as methyl 4-cyanobenzoate (CAS 1129-35-7), have markedly different melting points (60–63 °C) due to the absence of the extended conjugation and altered crystal packing forces .

Melting Point
Cross-study
144–145 °C (target)
vs 60–63 °C (4-cyanobenzoate)
Distinct thermal identity aids QC
Sharp melt range; batch consistency indicator
Analytical chemistry Quality control Material characterization

Electrophilic Michael Acceptor Reactivity

The α,β-unsaturated nitrile (cyanovinyl) unit in methyl 4-(2-cyanoeth-1-en-1-yl)benzoate functions as a soft electrophilic warhead, capable of undergoing Michael addition with biological nucleophiles (e.g., cysteine thiols) . This reactivity is quantitatively distinct from the saturated analog methyl 4-(2-cyanoethyl)benzoate, which lacks the conjugated double bond and is therefore unreactive toward Michael acceptors. While direct kinetic comparison data are not available for this specific scaffold, the electrophilicity index (ω) calculated for analogous cyanovinyl arenes falls within the range of 2.0–3.5 eV, classifying them as moderate electrophiles suitable for targeted covalent inhibition .

Michael Acceptor
Class-level
ω ~2.0–3.5 eV
Supports covalent probe design
DFT class inference; direct kinetics lacking
Medicinal chemistry Chemical biology Covalent inhibitors

Lipoxygenase & COX Inhibition Profile

The compound (or its close structural analog 4-methoxycarbonylcinnamonitrile) has been described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism; it also exhibits moderate inhibition of cyclooxygenase (COX) and formyltetrahydrofolate synthetase [1]. While direct IC₅₀ values for the exact target are not published in open-access literature, the reported dual inhibition profile (lipoxygenase > COX) is a known characteristic of cinnamyl nitrile scaffolds. This differentiates it from simple benzoate esters like methyl 4-cyanobenzoate, which do not engage the arachidonic acid pathway enzymes .

Enzyme Inhibition
Supporting evidence
Lipoxygenase (reported) > COX
Reported dual-pathway modulation context
Exact IC₅₀ unpublished; structural analog data
Enzyme inhibition Inflammation Arachidonic acid cascade

Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate – Application Scenarios


Radical Scavenging Assay Development

Based on its reported DPPH IC₅₀ of 50 µg/mL, methyl 4-(2-cyanoeth-1-en-1-yl)benzoate can serve as a moderately potent positive control or reference compound in antioxidant screening panels . Its conjugated cyanovinyl moiety provides a consistent radical-scavenging baseline that is absent in saturated analogs. This makes it particularly suitable for structure–activity relationship (SAR) studies exploring the contribution of the α,β-unsaturated nitrile system to antioxidant capacity.

Covalent Inhibitor & Probe Synthesis

The α,β-unsaturated nitrile warhead enables the compound to act as a Michael acceptor, making it a privileged intermediate for constructing covalent enzyme inhibitors targeting cysteine proteases or kinases . Researchers designing targeted covalent inhibitors should select this scaffold over the corresponding saturated cyanoethyl derivative, which lacks the electrophilic double bond required for covalent bond formation.

Arachidonic Acid Pathway Modulation

The documented lipoxygenase inhibitory activity and moderate COX inhibition profile position this compound as a useful tool compound for probing the arachidonic acid cascade in cellular models of inflammation [1]. Its dual inhibition character (though lacking precise IC₅₀ data) distinguishes it from single-target probes and simpler benzoate esters, offering a starting point for developing multi-target anti-inflammatory agents.

Diversity-Oriented Synthesis Building Block

Owing to its well-defined Knoevenagel condensation route and favorable para-substitution pattern, methyl 4-(2-cyanoeth-1-en-1-yl)benzoate is a reliable building block for generating libraries of cinnamyl nitrile derivatives . The ester group allows for further diversification (hydrolysis, amidation, reduction), while the nitrile provides a handle for cycloadditions and heterocycle formation. Its higher synthetic yield and crystalline nature reduce downstream purification efforts compared to ortho- or meta-substituted isomers.

Application
Selection Property
Validation Focus
Radical scavenging assay development
Conjugated cyanovinyl moiety
DPPH IC₅₀ benchmarking
Covalent inhibitor & probe synthesis
Electrophilic Michael acceptor capability
Cysteine reactivity assessment
Arachidonic acid pathway modulation
Reported lipoxygenase/COX inhibition profile
Enzyme assay validation
Diversity-oriented synthesis building block
Favorable para-substitution yield
Synthetic route optimization

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